molecular formula C21H25N3OS B4672204 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4672204
M. Wt: 367.5 g/mol
InChI Key: JREFESMIXCVFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DAPT is a γ-secretase inhibitor, which means it can inhibit the activity of γ-secretase, an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch proteins.

Mechanism of Action

3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a γ-secretase inhibitor, which means it can inhibit the activity of γ-secretase, an enzyme that plays a key role in the processing of APP and Notch proteins. In the case of APP, γ-secretase cleaves the protein to produce Aβ peptides, which are known to accumulate in the brain and form plaques that are characteristic of Alzheimer's disease. By inhibiting γ-secretase, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can reduce the production of Aβ peptides and potentially slow down the progression of Alzheimer's disease. In the case of Notch proteins, γ-secretase cleaves the protein to release the intracellular domain, which can then translocate to the nucleus and regulate gene expression. By inhibiting γ-secretase, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can inhibit the Notch signaling pathway and potentially inhibit the development and progression of various types of cancer.
Biochemical and Physiological Effects:
3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In Alzheimer's disease, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to reduce the production of Aβ peptides and potentially slow down the progression of the disease. In cancer, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the Notch signaling pathway and potentially inhibit the development and progression of various types of cancer. In cardiovascular diseases, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the proliferation of smooth muscle cells and potentially inhibit the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various assays. Another advantage is that it has been extensively studied and its mechanism of action is well understood. One limitation is that it can have off-target effects, which can complicate the interpretation of results. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is to explore its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to develop more selective γ-secretase inhibitors that can target specific substrates and reduce off-target effects. Additionally, the development of 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide analogs with improved pharmacokinetic properties and reduced toxicity could also be explored. Finally, the use of 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other therapies, such as immunotherapy and chemotherapy, could also be investigated.

Scientific Research Applications

3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the production of amyloid beta (Aβ) peptides, which are known to accumulate in the brain and form plaques that are characteristic of the disease. In cancer, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of various types of cancer. In cardiovascular diseases, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the proliferation of smooth muscle cells, which can contribute to the development of atherosclerosis.

properties

IUPAC Name

3,5-dimethyl-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-15-12-16(2)14-17(13-15)20(25)23-21(26)22-18-8-4-5-9-19(18)24-10-6-3-7-11-24/h4-5,8-9,12-14H,3,6-7,10-11H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREFESMIXCVFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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